4-{[(Tert-butoxy)carbonyl]amino}-2-(pyren-1-yloxy)butanoic acid
Description
4-{[(Tert-butoxy)carbonyl]amino}-2-(pyren-1-yloxy)butanoic acid is an organic compound characterized by its unique chemical structure, which combines a tert-butoxycarbonyl (Boc) protecting group with a pyrene moiety
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyren-1-yloxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-25(2,3)31-24(29)26-14-13-20(23(27)28)30-19-12-10-17-8-7-15-5-4-6-16-9-11-18(19)22(17)21(15)16/h4-12,20H,13-14H2,1-3H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTUPAQKACWCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-(pyren-1-yloxy)butanoic acid typically involves multiple steps:
Formation of Intermediate: : The starting material, pyrene, undergoes bromination to form 1-bromopyrene.
Alkylation: : 1-bromopyrene is then reacted with sodium ethoxide and ethyl 4-chlorobutanoate to produce ethyl 4-(pyren-1-yloxy)butanoate.
Amidation: : The ester group in ethyl 4-(pyren-1-yloxy)butanoate is hydrolyzed to produce the corresponding carboxylic acid, which is subsequently reacted with tert-butyl isocyanate in the presence of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the Boc-protected amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaled-up versions of the laboratory synthesis steps, utilizing continuous flow reactors to maintain precise control over reaction conditions and maximize yield while minimizing waste.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Substitution Reactions: : The pyrene moiety is susceptible to electrophilic substitution reactions due to its aromatic nature.
Amidation and Deprotection: : The Boc-protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: : The compound can undergo oxidation at the pyrene ring and reduction at the functional groups, although these reactions are less common.
Common Reagents and Conditions Used
Bromination: : Br2, FeBr3 catalyst.
Alkylation: : Sodium ethoxide, ethyl 4-chlorobutanoate.
Hydrolysis and Amidation: : NaOH for hydrolysis, EDCI, and tert-butyl isocyanate for amidation.
Major Products Formed from These Reactions
Substitution Products: : Various substituted pyrene derivatives.
Amidation Products: : Boc-protected amines and subsequent free amines upon deprotection.
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}-2-(pyren-1-yloxy)butanoic acid finds applications across multiple scientific disciplines:
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the study of fluorescence and photophysical properties due to the pyrene moiety.
Biology: : Employed in the development of fluorescent probes for imaging and tracking biological molecules.
Industry: : Used in the manufacture of materials with unique optical properties, including sensors and display technologies.
Mechanism of Action
The mechanism by which 4-{[(Tert-butoxy)carbonyl]amino}-2-(pyren-1-yloxy)butanoic acid exerts its effects is largely dependent on its chemical environment. In biological systems, the Boc-protecting group can be removed under acidic conditions, revealing the reactive amine group that can interact with biomolecules. The pyrene moiety's fluorescence is used for tracking and imaging applications, providing a visual indicator of the compound's presence and distribution.
Comparison with Similar Compounds
Similar Compounds
4-(Pyren-1-yloxy)butanoic acid: : Similar structure but without the Boc-protecting group, making it less versatile for specific applications.
N-(tert-Butoxycarbonyl)-2-amino-4-(pyren-1-yloxy)butanoic acid: : Similar protecting group but different placement of functional groups.
Uniqueness
The unique combination of the Boc-protecting group and the pyrene moiety in 4-{[(Tert-butoxy)carbonyl]amino}-2-(pyren-1-yloxy)butanoic acid makes it particularly valuable for applications requiring precise control over reactivity and fluorescence. This dual functionality is not commonly found in similar compounds, providing a distinct advantage in both research and industrial contexts.
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